REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][O:28][C:29]1[CH:39]=[CH:38][CH:37]=[C:36]([CH3:40])[C:30]=1[C:31]([O:33][CH2:34][CH3:35])=[O:32]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:40][C:36]1[CH:37]=[CH:38][CH:39]=[C:29]([O:28][CH3:27])[C:30]=1[C:31]([O:33][CH2:34][CH3:35])=[O:32]
|
Name
|
|
Quantity
|
19.56 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OCC)C(=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium was refluxed for 6 hours (no further change)
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the succinimide was filtered
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated sodium hydrogen carbonate solution (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (column puriFlash, IR-50SI/800G, Spot II)
|
Type
|
WASH
|
Details
|
eluted with heptane/ethyl acetate (gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C(=O)OCC)C(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |